

Alrizomadlin first-in-human phase I study results

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Compound Focus: Alrizomadlin

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Summary of Key Efficacy Results (Phase I Study)

Metric	Overall Population (n=20)	MDM2-amplified & TP53 Wild-Type Subgroup (n=8)
Objective Response Rate (ORR)	10% (2 patients with Partial Response) [1]	25% (2 patients with Partial Response) [1]
Disease Control Rate (DCR)	60% (12 patients with Stable Disease or better) [1]	100% (8 patients with Stable Disease or better) [1]
Median Progression-Free Survival (PFS)	6.1 months (95% CI: 1.7 - 10.4) [1]	Data not explicitly stated for subgroup
PFS: TP53 Wild-Type vs. Mutant	7.9 months vs. 2.2 months (P < 0.001) [1]	Not Applicable

Experimental Protocol & Study Details

Here is a detailed breakdown of the study's methodology and safety findings.

Study Design & Patient Population [2]

- **Trial Design:** Single-arm, open-label, Phase I study, conducted in two parts: dose escalation (using a "3 + 3" design) and dose expansion.
- **Patients:** Adults with histologically confirmed, locally advanced, or metastatic solid tumors who had progressed on standard treatment or lacked effective therapies.
- **Intervention:** **Alrizomadlin** was administered orally, once every other day, for 21 days followed by 7 days off (28-day cycle), until disease progression or intolerable toxicity.

Dosage and Safety Profile

- **Recommended Phase II Dose (RP2D):** 100 mg [1] [2].
- **Maximum Tolerated Dose (MTD):** 150 mg [1].
- **Most Common Grade 3/4 Treatment-Related Adverse Events (AEs):** The table below lists the incidence of key hematological toxicities [1].

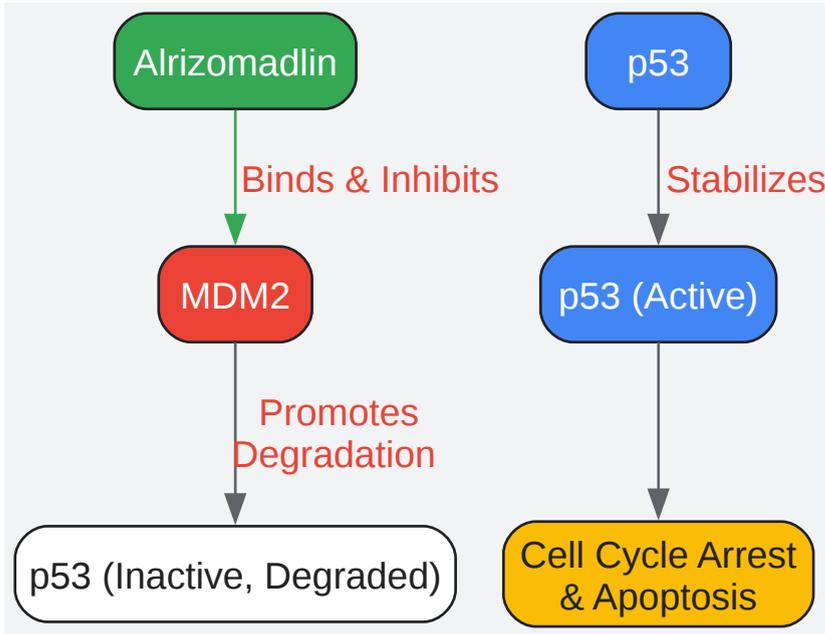
Adverse Event	Incidence (Grade 3/4)
Thrombocytopenia	33.3%
Lymphocytopenia	33.3%
Neutropenia	23.8%
Anemia	23.8%

- **Dose-Limiting Toxicity (DLT):** One patient in the 200 mg cohort experienced thrombocytopenia and febrile neutropenia [1].

Pharmacokinetics & Pharmacodynamics (PK/PD)

- **Pharmacokinetics:** **Alrizomadlin** demonstrated approximately linear pharmacokinetics within the 100 mg to 200 mg dose range [1].
- **Pharmacodynamics:** Increased plasma levels of Macrophage Inhibitory Cytokine-1 (MIC-1) were observed, serving as a biomarker indicative of successful p53 pathway activation [1].

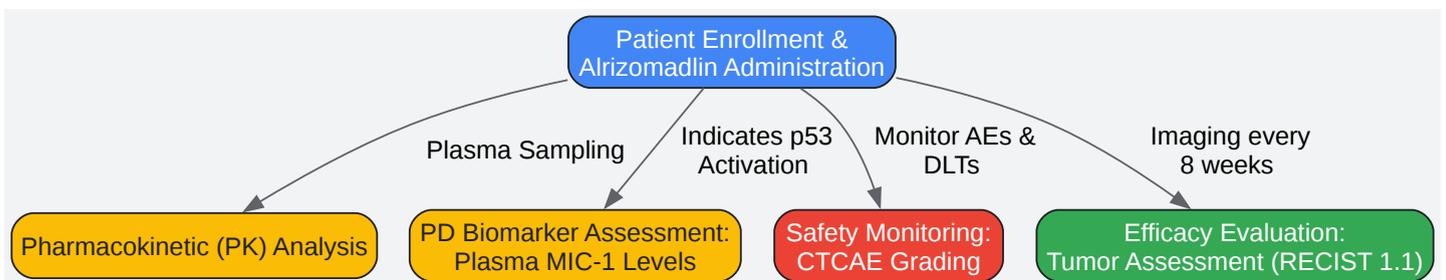
The mechanism of action and PK/PD relationship of **Alrizomadlin** can be visualized in the following pathway diagram, created using Graphviz per your requirements.



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Alrizomadlin inhibits MDM2 to activate p53 tumor suppressor function

The experimental workflow for the clinical trial's pharmacokinetic and safety analysis is outlined below.



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Workflow for clinical trial PK, PD, safety, and efficacy analyses

Future Directions and Conclusion

- **Promising Activity:** The study concluded that **Alrizomadlin** has an acceptable safety profile and shows promising antitumor activity, especially in tumors with MDM2 amplification and wild-type TP53 [1].
- **Immunotherapy Combination:** The drug's ability to modulate the tumor immune microenvironment supports its ongoing investigation in combination with immune checkpoint inhibitors (e.g., pembrolizumab), showing promise in reversing immunotherapy resistance [2].
- **Recent Data:** More recent Phase II data presented at the 2025 ASCO Annual Meeting further supports **Alrizomadlin's** potential, showing a 100% disease control rate as a monotherapy in adenoid cystic carcinoma and prolonged responses in combination with a PD-1 inhibitor for other solid tumors [3].

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References

1. A first-in-human phase I study of a novel MDM2/p53 ... [pubmed.ncbi.nlm.nih.gov]
2. A first-in-human phase I study of a novel MDM2/p53 ... [pmc.ncbi.nlm.nih.gov]
3. Promising Data: Alrizomadlin in Solid Tumors [clinicaltrialvanguard.com]

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